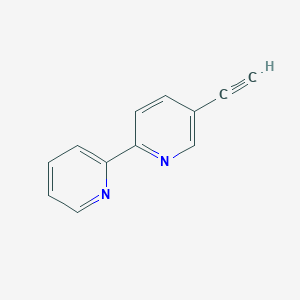

5-Ethynyl-2,2'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXYJBJCQSECMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440684 | |

| Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162318-34-5 | |

| Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Ethynyl-2,2'-bipyridine from 5-methyl-2,2'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting 5-methyl-2,2'-bipyridine to the versatile building block, 5-ethynyl-2,2'-bipyridine. The synthesis is a multi-step process involving the initial oxidation of the methyl group to an aldehyde, followed by a Corey-Fuchs reaction to install the terminal alkyne. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.

Synthetic Strategy Overview

The conversion of 5-methyl-2,2'-bipyridine to this compound is achieved through a three-step sequence. The first step involves the oxidation of the methyl group of the starting material to yield 2,2'-bipyridine-5-carbaldehyde. Subsequently, this aldehyde undergoes a Corey-Fuchs reaction, which is a reliable method for transforming aldehydes into terminal alkynes.[1][2][3] This reaction proceeds through a dibromo-olefin intermediate, 5-(2,2-dibromovinyl)-2,2'-bipyridine. The final step is the treatment of this intermediate with a strong base to induce elimination and form the desired product, this compound.[4]

Caption: Overall synthetic workflow from 5-methyl-2,2'-bipyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molar equivalents of reagents and reported yields.

| Step | Reactant | Reagents and Solvents | Product | Yield (%) |

| 1 | 5-methyl-2,2'-bipyridine | SeO₂, Dioxane | 2,2'-bipyridine-5-carbaldehyde | 50[4] |

| 2 | 2,2'-bipyridine-5-carbaldehyde | CBr₄, PPh₃, CH₂Cl₂ | 5-(2,2-dibromovinyl)-2,2'-bipyridine | Not explicitly stated, but the subsequent step proceeds from this intermediate. |

| 3 | 5-(2,2-dibromovinyl)-2,2'-bipyridine | n-BuLi, THF | This compound | Not explicitly stated for the final step, but the overall process is described as a successful synthesis.[4] |

Detailed Experimental Protocols

Step 1: Synthesis of 2,2'-bipyridine-5-carbaldehyde

This procedure details the oxidation of 5-methyl-2,2'-bipyridine to the corresponding aldehyde.

Materials:

-

5-methyl-2,2'-bipyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A mixture of 5-methyl-2,2'-bipyridine and a stoichiometric amount of selenium dioxide in dioxane is refluxed.[4]

-

After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.[4]

-

The aqueous phase is extracted with dichloromethane.[4]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to afford 2,2'-bipyridine-5-carbaldehyde.[4]

An alternative method for the oxidation of 5-methyl-2,2'-bipyridine involves reaction with selenium dioxide in diglyme, though this was reported to be unsuccessful.[4]

Step 2: Synthesis of 5-(2,2-dibromovinyl)-2,2'-bipyridine (Corey-Fuchs Olefination)

This step converts the aldehyde to a dibromoalkene, a key intermediate for the alkyne synthesis. The Corey-Fuchs reaction involves the in-situ generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide.[1][5]

Caption: Simplified mechanism of the Corey-Fuchs reaction.

Materials:

-

2,2'-bipyridine-5-carbaldehyde

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of triphenylphosphine in dichloromethane at 0 °C is added carbon tetrabromide, and the mixture is stirred for 5-10 minutes.[4]

-

A solution of 2,2'-bipyridine-5-carbaldehyde in dichloromethane is then added to the reaction mixture.[4]

-

The reaction is stirred at 0 °C for 30 minutes.[4]

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 5-(2,2-dibromovinyl)-2,2'-bipyridine, is used in the next step without further purification.[4]

Step 3: Synthesis of this compound

The final step involves the conversion of the dibromoalkene to the terminal alkyne via a Fritsch-Buttenberg-Wiechell rearrangement.[1]

Materials:

-

5-(2,2-dibromovinyl)-2,2'-bipyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 5-(2,2-dibromovinyl)-2,2'-bipyridine in anhydrous tetrahydrofuran is cooled to -78 °C under an inert atmosphere.[4]

-

Two equivalents of n-butyllithium in hexanes are added dropwise to the solution.[4]

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.[4]

-

The reaction is quenched by the addition of water.[4]

-

The organic solvent is removed under reduced pressure.

-

The residue is extracted with dichloromethane.[4]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.[4]

-

Further purification can be achieved by column chromatography if necessary.

Conclusion

The synthesis of this compound from the readily available 5-methyl-2,2'-bipyridine provides a reliable route to a valuable building block for the construction of complex molecular architectures. The key transformations, an oxidation followed by a Corey-Fuchs reaction, are well-established and offer a practical approach for researchers in various fields, including materials science and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this synthetic sequence in the laboratory.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-Ethynyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 5-Ethynyl-2,2'-bipyridine, a key building block in the synthesis of functional materials and pharmaceutical compounds. This document details the expected NMR spectral data, provides a robust experimental protocol for data acquisition, and illustrates the characterization workflow.

¹H and ¹³C NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, facilitating straightforward comparison and analysis. The data is referenced from a doctoral thesis by Dr. Christopher G. Barry from the University of Sydney.[1]

Table 1: ¹H NMR Data of this compound in CDCl₃ at 500 MHz [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6' | 8.70 | d | 4.2 |

| H6 | 8.68 | d | 1.8 |

| H4' | 8.44 | d | 8.0 |

| H3' | 8.41 | d | 8.0 |

| H4 | 7.89 | dd | 8.2, 2.2 |

| H3 | 7.82 | td | 7.8, 1.8 |

| H5' | 7.33 | ddd | 7.5, 4.8, 1.1 |

| Ethynyl-H | 3.19 | s | - |

Table 2: ¹³C NMR Data of this compound in CDCl₃ at 125 MHz [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 156.4 |

| C2' | 155.1 |

| C6 | 152.6 |

| C6' | 149.3 |

| C4 | 139.3 |

| C4' | 137.0 |

| C5 | 124.2 |

| C3 | 121.3 |

| C5' | 120.9 |

| C3' | 119.1 |

| C≡CH | 83.1 |

| C≡CH | 79.9 |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is adapted from established procedures for the analysis of bipyridine derivatives.

1. Sample Preparation

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard (0.03% v/v).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the resulting solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz, equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine couplings.

3. ¹H NMR Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Centered around 6 ppm with a spectral width of approximately 10-12 ppm.

-

Acquisition Time: A minimum of 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds between scans.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. ¹³C NMR Data Acquisition Parameters

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Centered around 100 ppm with a spectral width of approximately 200-220 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A sufficient number of scans (typically 1024 or more) should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

5. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

-

Integrate all signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the NMR characterization process for this compound.

Caption: Workflow for the NMR characterization of this compound.

Caption: Logical flow from nuclear spin excitation to the final NMR spectrum.

References

In-Depth Technical Guide: UV-Vis Absorption and Emission Spectra of 5-Ethynyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyl-2,2'-bipyridine is a heterocyclic organic compound that has garnered significant interest in various fields of chemical research, particularly in the synthesis of functional materials and coordination chemistry. Its rigid, planar bipyridine core provides a strong chelating site for metal ions, while the terminal ethynyl group offers a versatile handle for further functionalization through reactions such as Sonogashira coupling. These structural features make it a valuable building block for the construction of supramolecular assemblies, photosensitizers, and luminescent materials. Understanding the photophysical properties of the core this compound molecule is crucial for the rational design of these advanced materials. This technical guide provides a summary of its UV-Vis absorption and fluorescence emission characteristics, along with detailed experimental protocols for their determination.

Photophysical Properties

The electronic absorption and emission spectra of this compound are governed by π-π* and n-π* transitions within the bipyridine framework, which are influenced by the electronic nature of the ethynyl substituent.

UV-Vis Absorption and Emission Data

While a comprehensive, dedicated study on the photophysical properties of standalone this compound is not extensively documented in publicly available literature, data can be inferred from studies on related compounds and complexes. The following table summarizes the expected spectral characteristics in a common organic solvent like dichloromethane (CH₂Cl₂).

| Parameter | Value | Solvent |

| Absorption Maxima (λ_max) | ~290 - 320 nm | Dichloromethane |

| Molar Absorptivity (ε) | Not consistently reported | - |

| Emission Maximum (λ_em) | Not consistently reported | - |

| Fluorescence Quantum Yield (Φ) | Expected to be low | - |

Note: The exact values can vary depending on the solvent and experimental conditions. The fluorescence quantum yield of the parent 2,2'-bipyridine is known to be very low, and similar behavior is expected for this derivative.

Experimental Protocols

The following sections detail the methodologies for acquiring the UV-Vis absorption and fluorescence emission spectra of this compound.

Materials and Reagents

-

This compound (purity >95%)

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane)

-

Standard quartz cuvettes with a 1 cm path length

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

-

Spectrofluorometer: A fluorescence spectrometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

Solution Preparation

-

Stock Solution: Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 1 x 10⁻³ M.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁶ M for UV-Vis absorption and fluorescence measurements. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

UV-Vis Absorption Spectroscopy

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and record a baseline spectrum.

-

Rinse the sample cuvette with the working solution of this compound and then fill it.

-

Place the sample cuvette in the sample holder.

-

Record the absorption spectrum from 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

Fluorescence Emission and Excitation Spectroscopy

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Fill a quartz cuvette with the working solution of this compound.

-

Place the cuvette in the sample holder.

-

Excitation Spectrum: Set the emission monochromator to the expected emission maximum (if known from preliminary scans) and scan the excitation monochromator over a range that includes the absorption bands (e.g., 250-350 nm).

-

Emission Spectrum: Set the excitation monochromator to the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.

-

Identify the wavelength of maximum emission (λ_em).

Quantum Yield Determination

The fluorescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard.

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measure Absorbance: Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

std refers to the standard and sample refers to the this compound solution.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the photophysical characterization of this compound.

Caption: Experimental workflow for the photophysical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the UV-Vis absorption and emission properties of this compound, along with detailed experimental protocols for their characterization. While comprehensive photophysical data for the standalone molecule is sparse in the literature, the methodologies outlined here provide a robust framework for researchers to obtain reliable spectral data. Such data is essential for the informed design and development of novel materials and complexes that incorporate this versatile bipyridine derivative. Further research to fully elucidate the photophysical properties of this compound in various solvent environments would be a valuable contribution to the field.

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of 5-Ethynyl-2,2'-bipyridine

For researchers, scientists, and professionals engaged in drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is fundamental. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, offering critical insights into the steric and electronic properties that govern molecular interactions. This in-depth technical guide details the X-ray crystal structure analysis of 5-Ethynyl-2,2'-bipyridine, a versatile building block in the synthesis of functional ligands for catalysis, advanced materials, and pharmaceutical compounds.

The ethynyl functionality and the bipyridyl core of this compound make it a subject of significant interest. The rigid, linear ethynyl group can be readily functionalized through reactions such as click chemistry or Sonogashira coupling, allowing for the construction of complex molecular architectures. The bipyridine unit is a classic chelating ligand, forming stable complexes with a wide range of metal ions. The precise knowledge of its solid-state conformation is therefore crucial for the rational design of novel materials and therapeutics.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, including unit cell parameters, space group, and key refinement statistics, are summarized in the tables below. This information provides the foundational data for understanding the crystal packing and molecular geometry.

| Crystal Data | |

| Chemical Formula | C₁₂H₈N₂ |

| Formula Weight | 180.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 5.897(2) Å |

| c | 15.345(6) Å |

| α | 90° |

| β | 108.34(3)° |

| γ | 90° |

| Volume | 868.9(6) ų |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| Reflections collected | 1528 |

| Independent reflections | 1528 |

| R(int) | 0.0000 |

| Final R indices [I>2σ(I)] | R1 = 0.0581, wR2 = 0.1581 |

| R indices (all data) | R1 = 0.0818, wR2 = 0.1747 |

| Goodness-of-fit on F² | 1.055 |

| Selected Bond Lengths (Å) | |

| N1 - C5 | 1.337(4) |

| N1 - C1 | 1.341(4) |

| N2 - C6 | 1.339(4) |

| N2 - C10 | 1.342(4) |

| C6 - C5 | 1.487(4) |

| C8 - C11 | 1.428(5) |

| C11 - C12 | 1.176(5) |

| Selected Bond Angles (°) | |

| C5 - N1 - C1 | 117.4(3) |

| C6 - N2 - C10 | 117.3(3) |

| N1 - C5 - C6 | 115.8(3) |

| N2 - C6 - C5 | 115.9(3) |

| C9 - C8 - C11 | 119.8(3) |

| C12 - C11 - C8 | 178.5(4) |

| Selected Torsion Angles (°) | |

| N1 - C5 - C6 - N2 | -178.9(3) |

| C4 - C5 - C6 - C7 | -179.3(3) |

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings. The following sections outline the typical procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A representative synthesis involves a Sonogashira coupling reaction between a halogenated 2,2'-bipyridine precursor and a protected acetylene source, followed by deprotection.

-

Preparation of 5-Bromo-2,2'-bipyridine: 2,2'-Bipyridine is first brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like sulfuric acid. The reaction mixture is heated, and after completion, the product is isolated by neutralization and extraction.

-

Sonogashira Coupling: The resulting 5-bromo-2,2'-bipyridine is then coupled with a protected acetylene, for example, trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system like triethylamine and THF. The reaction is typically carried out under an inert atmosphere.

-

Deprotection: The trimethylsilyl protecting group is removed by treating the silylated intermediate with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of organic compounds.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. For this compound, solvents like dichloromethane, chloroform, or a mixture of hexane and ethyl acetate can be effective.

-

Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or slightly elevated temperature.

-

Slow Evaporation: The solution is placed in a small vial or test tube, which is then loosely covered (e.g., with parafilm containing a few pinholes). This allows for the slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: Once well-formed, single crystals of suitable size and quality are carefully selected and harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves the collection and analysis of the X-ray diffraction data to determine the molecular structure.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a detector. The crystal is cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. During refinement, atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for X-ray crystal structure analysis and the molecular structure of this compound.

An In-depth Technical Guide on the DFT Calculation of 5-Ethynyl-2,2'-bipyridine Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 5-Ethynyl-2,2'-bipyridine, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) as the primary computational tool, this document outlines the methodologies for such calculations, presents key electronic property data, and explores the potential biological relevance of this compound, particularly in the context of drug development. Due to the limited availability of direct DFT studies on this compound in the current literature, this guide synthesizes information from studies on structurally analogous compounds to provide a robust predictive framework.

Introduction

The 2,2'-bipyridine scaffold is a foundational structural motif in coordination chemistry and has been extensively incorporated into a wide array of functional molecules, including those with applications in catalysis, materials science, and pharmaceuticals. The introduction of an ethynyl group at the 5-position of the bipyridine ring is anticipated to significantly modulate the electronic properties of the parent molecule, influencing its reactivity, photophysical behavior, and biological activity. Molecules containing the bipyridine scaffold have shown potential in various therapeutic areas, including as antimicrobial, immunomodulatory, and antitumor agents.[1] This guide focuses on the computational characterization of this compound using Density Functional Theory (DFT), a powerful quantum chemical method for predicting molecular properties.

Computational Methodology

Given the absence of specific DFT studies on this compound, the following protocol is a representative methodology based on common practices for similar organic molecules and bipyridine derivatives.

Geometry Optimization

The initial step in any DFT calculation is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This is typically performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. A suitable basis set, such as 6-31G(d,p), is employed to describe the atomic orbitals. This basis set includes polarization functions (d and p) on heavy and hydrogen atoms, respectively, to allow for more flexibility in the description of the electron density.

Electronic Property Calculations

Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties. The same functional (B3LYP) and a larger basis set, such as 6-311++G(d,p), are often used for higher accuracy. This basis set includes diffuse functions (++) to better describe the electron density far from the atomic nuclei, which is important for calculating properties like electron affinity. From these calculations, key electronic parameters are extracted, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Predicted Electronic Properties

The electronic properties of this compound are crucial for understanding its chemical reactivity and potential applications. The HOMO and LUMO energies, and the resulting HOMO-LUMO gap, are particularly important indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. The following table summarizes the predicted electronic properties based on calculations of structurally similar molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical reactivity and stability. |

Note: These values are estimations based on DFT calculations of related bipyridine and ethynyl-substituted aromatic compounds and should be confirmed by specific calculations on this compound.

Synthesis Overview

The synthesis of this compound has been reported in the literature and typically involves a multi-step process. A common synthetic route starts from a more readily available substituted bipyridine, such as 5-bromo-2,2'-bipyridine. This starting material can then undergo a Sonogashira coupling reaction with a protected acetylene source, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. The final step involves the deprotection of the acetylene group to yield the desired this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, a structurally related compound, 5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-2,3'-bipyridine, has been identified as a potent and orally active antagonist of the metabotropic glutamate subtype 5 (mGlu5) receptor, demonstrating anxiolytic effects.[2] This suggests that this compound may also interact with the mGlu5 receptor.

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a downstream signaling cascade.[3][4] As an antagonist, this compound would block this activation. The canonical signaling pathway for the mGlu5 receptor involves its coupling to the Gq alpha subunit of the G-protein complex.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling cascade is implicated in a variety of neuronal processes, and its modulation by antagonists can have therapeutic effects.

Below is a diagram illustrating the proposed mechanism of action for this compound as an mGlu5 receptor antagonist.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the investigation of the electronic properties of this compound using DFT calculations. While direct experimental and computational data for this specific molecule are still emerging, the analysis of structurally related compounds allows for robust predictions of its electronic characteristics and potential biological activity. The identification of a closely related analog as an mGlu5 receptor antagonist highlights a promising avenue for future drug development research involving this compound. Further computational and experimental studies are warranted to validate these predictions and fully elucidate the therapeutic potential of this intriguing molecule.

References

- 1. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 4. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Ethynyl-2,2'-bipyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethynyl-2,2'-bipyridine, a heterocyclic compound of significant interest in coordination chemistry, materials science, and biomedical research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on structural analysis and the known properties of related bipyridine compounds. Furthermore, it presents detailed experimental protocols for the systematic determination of its solubility in various common organic solvents.

Physicochemical Properties and Predicted Solubility

This compound is a solid at room temperature with the molecular formula C₁₂H₈N₂ and a molecular weight of approximately 180.21 g/mol .[1][2] Its structure, featuring a bipyridine core and an ethynyl group, dictates its interaction with different solvents. The two nitrogen atoms in the bipyridine rings can act as hydrogen bond acceptors, suggesting solubility in polar solvents. The aromatic nature of the bipyridine rings and the hydrophobicity of the ethynyl group will also influence its solubility profile.

Based on the general characteristics of bipyridine and its derivatives, the following solubility trends for this compound are anticipated:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Bipyridine derivatives often exhibit good solubility in these solvents.[3][4]

-

Moderate to Good Solubility: Likely in polar protic solvents like ethanol and methanol due to the potential for hydrogen bonding.

-

Moderate Solubility: Expected in chlorinated solvents such as dichloromethane and chloroform.

-

Low to Negligible Solubility: Anticipated in non-polar solvents like hexanes and diethyl ether. Bipyridines generally show limited solubility in non-polar environments.[5]

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound at Room Temperature

| Solvent Category | Common Solvents | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Polar Protic | Methanol, Ethanol | Moderate to Good |

| Chlorinated | Dichloromethane, Chloroform | Moderate |

| Ethers | Tetrahydrofuran (THF) | Low to Moderate |

| Aromatic Hydrocarbons | Toluene, Benzene | Low |

| Aliphatic Hydrocarbons | Hexane, Heptane | Negligible |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[6]

This method involves preparing a saturated solution, separating the dissolved solute, and determining its mass after solvent evaporation.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or nitrogen stream

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish. Solubility can then be expressed in units such as g/L or mg/mL.

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis spectrum. It involves measuring the absorbance of a diluted saturated solution and determining the concentration from a calibration curve.

Materials:

-

Same as for the Gravimetric Method, plus:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Prepare a series of standard solutions by diluting the stock solution to various known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create the calibration curve.

-

-

Preparation of Saturated Solution: Follow steps 1-3 from the Gravimetric Method.

-

Sample Preparation for Measurement: Withdraw a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the absorbance of the diluted solution and the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.

-

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Proposed Synthesis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis and Properties of 5-Ethynyl-2,2'-bipyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Ethynyl-2,2'-bipyridine and its derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and coordination properties, which can be fine-tuned through chemical modifications. This document details key synthetic methodologies, presents quantitative data on their photophysical and electrochemical properties, and provides experimental protocols for their preparation and characterization.

Synthesis of this compound Derivatives

The introduction of an ethynyl group at the 5-position of the 2,2'-bipyridine scaffold is a crucial step in the synthesis of these versatile ligands. The two primary and most effective methods for this transformation are the Corey-Fuchs reaction and the Sonogashira cross-coupling reaction.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step pathway to convert an aldehyde into a terminal alkyne.[1][2][3][4][5] In the context of this compound synthesis, the starting material is 2,2'-bipyridine-5-carbaldehyde.

Step 1: Formation of the Dibromoalkene

The first step involves the reaction of 2,2'-bipyridine-5-carbaldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield 5-(2,2-dibromovinyl)-2,2'-bipyridine.[1] This reaction typically proceeds with good yields.

Step 2: Formation of the Terminal Alkyne

The resulting dibromoalkene is then treated with a strong base, such as n-butyllithium (n-BuLi), to induce an elimination reaction that forms the desired terminal alkyne, this compound.[1][4]

Logical Workflow for Corey-Fuchs Reaction

References

An In-Depth Technical Guide to the Synthesis of 5-ethynyl-2,2'-bipyridine via Corey-Fuchs Olefination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-ethynyl-2,2'-bipyridine, a valuable building block in supramolecular chemistry, materials science, and pharmaceutical development. The key transformation detailed is the Corey-Fuchs olefination, a reliable method for the conversion of aldehydes to terminal alkynes. This document offers detailed experimental protocols for each synthetic step, a summary of all quantitative data in structured tables, and a visualization of the reaction pathway.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available 5-methyl-2,2'-bipyridine. The methyl group is first oxidized to an aldehyde, yielding 2,2'-bipyridine-5-carbaldehyde. This aldehyde then undergoes a Corey-Fuchs olefination to produce the intermediate 5-(2,2-dibromovinyl)-2,2'-bipyridine. Finally, treatment of this dibromo-olefin with a strong base results in the formation of the desired product, this compound.

Experimental Protocols

Synthesis of 2,2'-bipyridine-5-carbaldehyde

The initial step involves the oxidation of 5-methyl-2,2'-bipyridine. A common method for this transformation is the bromination of the methyl group followed by hydrolysis.

Step 1: Bromination of 5-methyl-2,2'-bipyridine

A mixture of 5-methyl-2,2'-bipyridine (4.26 g, 25 mmol), N-bromosuccinimide (NBS) (4.89 g, 27.5 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) is refluxed in carbon tetrachloride for 7 hours under UV irradiation.[1] The hot solution is filtered, and the filtrate is concentrated. The resulting residue is dissolved in dichloromethane and extracted. Recrystallization from cyclohexane affords 5-(bromomethyl)-2,2'-bipyridine.[1]

Step 2: Oxidation to 2,2'-bipyridine-5-carbaldehyde

The detailed procedure for the conversion of 5-(bromomethyl)-2,2'-bipyridine to the aldehyde is not explicitly detailed in the primary literature found. However, a plausible method involves a Sommelet reaction or oxidation with a suitable oxidizing agent like manganese dioxide or selenium dioxide. For the purpose of this guide, a general procedure is adapted.

To a solution of 5-(bromomethyl)-2,2'-bipyridine in a suitable solvent (e.g., chloroform or acetic acid), an oxidizing agent such as selenium dioxide is added. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,2'-bipyridine-5-carbaldehyde.

Corey-Fuchs Olefination: Synthesis of 5-(2,2-dibromovinyl)-2,2'-bipyridine

This two-step reaction first converts the aldehyde to a dibromoalkene.[2][3]

To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane cooled to 0 °C under an inert atmosphere (e.g., argon), carbon tetrabromide (1.5 equivalents) is added, and the mixture is stirred for 15 minutes. A solution of 2,2'-bipyridine-5-carbaldehyde (1.0 equivalent) in dry dichloromethane is then added. The resulting mixture is stirred at room temperature overnight. The reaction mixture is then triturated with cold hexanes and filtered to remove the triphenylphosphine oxide byproduct. The filtrate is concentrated, and the residue is purified by silica gel chromatography to yield 5-(2,2-dibromovinyl)-2,2'-bipyridine.

Synthesis of this compound

The final step involves the conversion of the dibromoalkene to the terminal alkyne.

To a solution of 5-(2,2-dibromovinyl)-2,2'-bipyridine (1.0 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C, a solution of n-butyllithium (2.0 equivalents) is added dropwise. The solution is stirred at -78 °C for a specified time (typically 1-2 hours) before being quenched by the addition of water. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | 5-methyl-2,2'-bipyridine | NBS, AIBN | CCl₄ | Reflux | 7 | 5-(bromomethyl)-2,2'-bipyridine |

| 2 | 5-(bromomethyl)-2,2'-bipyridine | Oxidizing Agent (e.g., SeO₂) | Dioxane/H₂O | Reflux | Varies | 2,2'-bipyridine-5-carbaldehyde |

| 3 | 2,2'-bipyridine-5-carbaldehyde | PPh₃, CBr₄ | CH₂Cl₂ | 0 to RT | Overnight | 5-(2,2-dibromovinyl)-2,2'-bipyridine |

| 4 | 5-(2,2-dibromovinyl)-2,2'-bipyridine | n-BuLi | THF | -78 | 1-2 | This compound |

Table 2: Product Yields and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5-(bromomethyl)-2,2'-bipyridine | C₁₁H₉BrN₂ | 249.11 | 43 | 70-72 | MS (m/z): 250 (M+), 169[1] |

| 2,2'-bipyridine-5-carbaldehyde | C₁₁H₈N₂O | 184.19 | Varies | - | MS (m/z): 184 (M+)[1] |

| 5-(2,2-dibromovinyl)-2,2'-bipyridine | C₁₂H₈Br₂N₂ | 339.02 | Satisfactory | - | Characterization data not explicitly found in the search results. |

| This compound | C₁₂H₈N₂ | 180.21 | - | - | Characterization data not explicitly found in the search results. |

Note: Detailed characterization data for the dibromo-intermediate and precise yields for all steps were not available in the provided search results. Researchers should perform their own analyses to confirm product identity and purity.

Reaction Pathway and Mechanism

The Corey-Fuchs olefination is a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes.[2][3] The reaction proceeds through a two-step sequence: the formation of a dibromo-olefin followed by its conversion to the alkyne.

Caption: Overall synthetic pathway for this compound.

The mechanism of the Corey-Fuchs reaction involves the initial formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide. This ylide then reacts with the aldehyde in a Wittig-type reaction to form the dibromo-olefin. The subsequent treatment with a strong base, such as n-butyllithium, results in a Fritsch-Buttenberg-Wiechell rearrangement to yield the terminal alkyne.

References

Spectroscopic and Mass Spectrometric Analysis of 5-ethynyl-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the key organic compound 5-ethynyl-2,2'-bipyridine. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a vital building block in the synthesis of functional materials and pharmaceutical compounds. This document details the experimental protocols for acquiring infrared (IR) and mass spectrometry (MS) data, presents the quantitative data in clear tabular formats, and includes a logical workflow for the spectroscopic analysis.

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct structural features.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3280 | ≡C-H stretch |

| 2100 | C≡C stretch |

| 1595 | C=N, C=C stretch (bipyridine ring) |

Mass Spectrometry (MS) Data

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its molecular formula, C₁₂H₈N₂.

Table 2: Mass Spectrometry (MS) Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Mass Spectrum (m/z) | 180 (M⁺) |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic and mass spectrometric data for this compound, as referenced from the primary literature.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound was recorded on a Perkin-Elmer 1600 Series Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using a Kratos MS25RFA mass spectrometer. The analysis was performed using electron impact (EI) ionization. The sample was introduced directly into the ion source, and the spectrum was recorded at an ionization energy of 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to 5-ethynyl-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethynyl-2,2'-bipyridine is a heterocyclic building block of significant interest in the fields of coordination chemistry, materials science, and drug development. Its rigid, planar bipyridine core provides a strong chelating site for metal ions, while the terminal ethynyl group offers a versatile handle for further functionalization through various chemical reactions, such as click chemistry and Sonogashira coupling. This unique combination of properties makes it a valuable precursor for the synthesis of complex supramolecular assemblies, functional materials with tailored electronic and photophysical properties, and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an example of its application in the formation of organometallic complexes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 180.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 162318-34-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid/crystalline powder | --INVALID-LINK-- |

| Melting Point | 45-46 °C (for the trimethylsilyl-protected precursor) | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents such as DMF and DMSO. Expected to have moderate solubility in chlorinated solvents and alcohols, and low solubility in non-polar solvents like hexanes. | General knowledge based on similar bipyridine structures |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C. | --INVALID-LINK-- |

Spectral Data:

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 5-methyl-2,2'-bipyridine. The first step is the oxidation of the methyl group to an aldehyde, followed by a Corey-Fuchs reaction to generate the terminal alkyne. An alternative and often high-yielding method is the Sonogashira coupling of 5-bromo-2,2'-bipyridine with a protected acetylene source.

Method 1: From 5-bromo-2,2'-bipyridine via Sonogashira Coupling (Representative Protocol)

This protocol is adapted from general Sonogashira coupling procedures for similar aromatic bromides.

Materials:

-

5-bromo-2,2'-bipyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Standard glassware for inert atmosphere synthesis

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction: To a dry Schlenk flask, add 5-bromo-2,2'-bipyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous, degassed THF or DMF via syringe, followed by triethylamine (2.0 eq).

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure. The crude product is 5-((trimethylsilyl)ethynyl)-2,2'-bipyridine.

-

Deprotection: Dissolve the crude product in THF.

-

Add a solution of TBAF (1.1 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound via Sonogashira coupling.

Synthesis of a Rhenium Complex: fac-[Re(CO)₃(this compound)Cl] (Representative Protocol)

This protocol describes a general method for the synthesis of facial rhenium tricarbonyl complexes with bipyridine ligands.[1]

Materials:

-

Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl)

-

This compound

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a Schlenk flask, dissolve Re(CO)₅Cl (1.0 eq) and this compound (1.0 eq) in anhydrous toluene.

-

Reflux the mixture under an inert atmosphere for 2-4 hours. The progress of the reaction can be monitored by the evolution of carbon monoxide.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold toluene and then hexane.

-

Dry the product under vacuum to yield fac-[Re(CO)₃(this compound)Cl].

Caption: Synthesis of a facial rhenium tricarbonyl complex with this compound.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its metal complex.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Particularly useful for characterizing the metal complex, with strong C≡O stretching bands expected in the range of 1900-2100 cm⁻¹ for the rhenium tricarbonyl moiety.

-

Elemental Analysis: To determine the elemental composition of the final products.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is classified with the following hazard statements[2]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and valuable building block in modern chemistry. Its synthesis, while requiring multi-step procedures, is achievable through established organometallic cross-coupling reactions. The presence of both a strong chelating unit and a reactive alkyne functionality provides a platform for the development of a wide array of functional molecules and materials. This guide provides essential information for researchers and professionals to effectively utilize this compound in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 5-bromo-2,2'-bipyridine with (Trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira coupling reaction between 5-bromo-2,2'-bipyridine and (trimethylsilyl)acetylene. This reaction is a key transformation for the synthesis of functionalized bipyridine ligands, which are of significant interest in coordination chemistry, catalysis, and materials science.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. The reaction is typically catalyzed by a palladium complex and requires a copper(I) co-catalyst and a mild base. Its broad functional group tolerance and relatively mild reaction conditions have made it an indispensable tool in modern organic synthesis.

For nitrogen-containing heterocycles such as bipyridines, the Sonogashira coupling provides a direct route to introduce alkynyl moieties. The 2,2'-bipyridine scaffold is a privileged ligand in coordination chemistry, and its functionalization allows for the fine-tuning of the electronic and steric properties of metal complexes. The introduction of a (trimethylsilyl)acetylene group at the 5-position of 2,2'-bipyridine yields a versatile intermediate that can be readily deprotected to the terminal alkyne for further derivatization.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with 5-bromo-2,2'-bipyridine to form a Pd(II)-bipyridyl complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne, (trimethylsilyl)acetylene, reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-bipyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product, 5-((trimethylsilyl)ethynyl)-2,2'-bipyridine, and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions

The following table summarizes representative reaction conditions for the Sonogashira coupling of a bromo-bipyridine substrate with (trimethylsilyl)acetylene, based on a closely related procedure for the synthesis of 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridine.[1]

| Parameter | Condition |

| Aryl Halide | 5-bromo-2,2'-bipyridine |

| Alkyne | (Trimethylsilyl)acetylene |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Diisopropylamine |

| Solvent | Diisopropylamine/Tetrahydrofuran (THF) (1:1 v/v) |

| Temperature | Reflux |

| Reaction Time | 24 hours (monitoring by TLC recommended) |

| Atmosphere | Inert (Nitrogen or Argon) |

Experimental Protocol

This protocol is adapted from the synthesis of 5,5′-bis(trimethylsilylethynyl)-2,2′-bipyridine.[1]

Materials:

-

5-bromo-2,2'-bipyridine

-

(Trimethylsilyl)acetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2,2'-bipyridine (1.0 eq), copper(I) iodide (catalytic amount, e.g., 0.02 eq), palladium(II) acetate (catalytic amount, e.g., 0.01 eq), and triphenylphosphine (catalytic amount, e.g., 0.02 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of the inert gas, add a 1:1 (v/v) mixture of anhydrous diisopropylamine and anhydrous THF via cannula or syringe. Stir the mixture for a few minutes to dissolve the solids.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (e.g., 1.2-1.5 eq) dropwise to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with THF.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: The purified product, 5-((trimethylsilyl)ethynyl)-2,2'-bipyridine, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the Sonogashira coupling of 5-bromo-2,2'-bipyridine.

References

Application Notes and Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, selectivity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[2][3] 5-Ethynyl-2,2'-bipyridine is a particularly interesting substrate for CuAAC as the bipyridine moiety can act as a ligand for the copper(I) catalyst, potentially accelerating the reaction.[4] This dual functionality makes it a valuable building block in the synthesis of novel ligands, functional materials, and pharmaceutical compounds.[5] These application notes provide a detailed protocol for the CuAAC reaction using this compound and various organic azides.

Reaction Principle

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that ensures the exclusive formation of the 1,4-regioisomer of the triazole product. The catalytic cycle involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the triazole product.[] In the case of this compound, the bipyridine unit can chelate the copper(I) ion, influencing the catalytic activity. While 2,2'-bipyridine is a known accelerating ligand for CuAAC reactions, an excess can lead to catalyst inhibition.[4] Therefore, the concentration of the external copper source may need to be optimized.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with a structurally similar substrate, 3-ethynylpyridine, which can be considered indicative for reactions with this compound.

| Entry | Azide Partner | Copper Source (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 12 | 95 | [7] |

| 2 | Phenyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 12 | 92 | [7] |

| 3 | 4-Methoxybenzyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 12 | 96 | [7] |

| 4 | 4-Fluorobenzyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | t-BuOH/H₂O (1:1) | 12 | 94 | [7] |

Experimental Protocols

Materials

-

This compound

-

Azide derivative (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

General Protocol for CuAAC Reaction

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the corresponding azide (1.0 equiv.) in a 1:1 mixture of t-BuOH and water (concentration of limiting reagent typically 0.1 M).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5 mol%). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1 mol%).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Example: Synthesis of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2'-bipyridine

Following the general protocol, this compound (180 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) were reacted in the presence of CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and sodium ascorbate (10 mg, 0.05 mmol) in 10 mL of a 1:1 t-BuOH/water mixture. The reaction was stirred at room temperature for 12 hours. After work-up and purification by column chromatography (eluent: dichloromethane/methanol gradient), the desired product, 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2'-bipyridine, was obtained as a white solid.

Characterization Data (for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine):

-

¹H NMR (400 MHz, CDCl₃): δ 8.96 (s broad, 1H), 8.57 (s broad, 1H), 8.19 (d, J = 7.96Hz, 1H), 7.75 (s, 1H), 7.32-7.43 (m, 6H), 5.61 (s, 2H).[7]

-

¹³C NMR (100.6 MHz, CDCl₃): δ 149.3, 147.1, 145.2, 134.4, 133.0, 129.3, 129.0, 128.2, 126.7, 123.8, 119.9, 54.5.[7]

-

HRMS (EI, TOF): calcd for C₁₄H₁₂N₄ [M]⁺ 236.1061, found 236.1063.[7]

Mandatory Visualizations

References

- 1. rsc.org [rsc.org]

- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 7. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis and Characterization of Ruthenium(II) Complexes with 5-Ethynyl-2,2'-bipyridine Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the versatile ligand 5-Ethynyl-2,2'-bipyridine and its subsequent coordination to a ruthenium(II) core to form heteroleptic complexes of the type [Ru(bpy)₂(this compound)]²⁺. These complexes are of significant interest due to the reactive ethynyl group, which allows for post-synthetic modification via "click" chemistry or Sonogashira coupling, making them valuable building blocks for supramolecular assemblies, photosensitizers, and targeted therapeutic agents. This guide includes comprehensive experimental procedures, tables of representative spectroscopic and electrochemical data for comparative analysis, and graphical workflows to illustrate the synthetic pathways and potential applications.

Introduction

Ruthenium(II) polypyridyl complexes, exemplified by [Ru(bpy)₃]²⁺, have been the subject of intensive research for decades owing to their unique combination of chemical stability, rich photophysical properties, and redox activity.[1] The introduction of functional groups onto the bipyridine (bpy) ligands allows for the fine-tuning of these properties and enables the covalent linkage of the complex to other molecules of interest.

The this compound ligand is particularly valuable as it provides a terminal alkyne handle. This functionality serves as a versatile anchor for a wide range of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the straightforward conjugation of the ruthenium complex to biomolecules, polymers, or surfaces, opening avenues for applications in bioanalysis, targeted photodynamic therapy, and materials science.[1]

These application notes provide the necessary protocols and reference data to empower researchers to synthesize, characterize, and utilize these important molecular building blocks.

Experimental Protocols

Synthesis of this compound Ligand

The synthesis of this compound is a multi-step process that typically starts from the more readily available 5-methyl-2,2'-bipyridine.[2] The key steps involve the oxidation of the methyl group to an aldehyde, followed by a Corey-Fuchs reaction to form a dibromo-olefin, and finally elimination to yield the terminal alkyne.

Protocol 2.1.1: Synthesis of 2,2'-bipyridine-5-carbaldehyde

-

Oxidation: In a round-bottom flask, dissolve 5-methyl-2,2'-bipyridine (1.0 eq) in dioxane.

-

Add selenium dioxide (SeO₂, 1.5 eq) to the solution.

-

Reflux the mixture with vigorous stirring for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the mixture to remove the black selenium precipitate.

-

Remove the dioxane solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2,2'-bipyridine-5-carbaldehyde as a white solid.

Protocol 2.1.2: Synthesis of 5-(2,2-dibromovinyl)-2,2'-bipyridine

-

Corey-Fuchs Reaction: To a stirred solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of 2,2'-bipyridine-5-carbaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Slowly add a solution of triethylamine (TEA, 2.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-